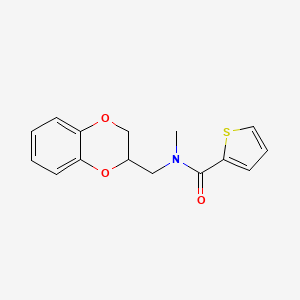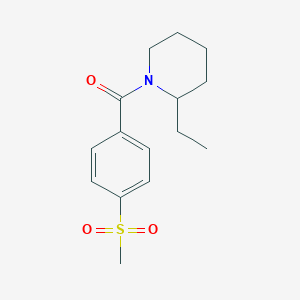
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methylthiophene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methylthiophene-2-carboxamide, also known as BMT-047, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BMT-047 belongs to the family of benzodioxin-containing compounds and has been shown to possess various biological activities.
作用机制
The exact mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methylthiophene-2-carboxamide is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cancer cell growth and inflammation. N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methylthiophene-2-carboxamide has been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression and are often overexpressed in cancer cells. By inhibiting histone deacetylases, N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methylthiophene-2-carboxamide may prevent the expression of genes that promote cancer cell growth.
Biochemical and Physiological Effects
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methylthiophene-2-carboxamide has been shown to have various biochemical and physiological effects. Studies have demonstrated that N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methylthiophene-2-carboxamide can induce apoptosis in cancer cells, reduce inflammation, and protect against neuronal damage. In addition, N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methylthiophene-2-carboxamide has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
实验室实验的优点和局限性
One of the advantages of N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methylthiophene-2-carboxamide is its relatively simple synthesis method, which makes it an attractive target for researchers interested in its therapeutic potential. In addition, N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methylthiophene-2-carboxamide has been shown to have low toxicity, which is important for the development of potential therapeutics.
However, one limitation of N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methylthiophene-2-carboxamide is its poor solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, the exact mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methylthiophene-2-carboxamide is not fully understood, which may make it challenging to optimize its therapeutic potential.
未来方向
There are numerous future directions for research on N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methylthiophene-2-carboxamide. One potential direction is the development of N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methylthiophene-2-carboxamide as a cancer therapeutic. Studies have shown that N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methylthiophene-2-carboxamide can induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Another potential direction is the development of N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methylthiophene-2-carboxamide as a neuroprotective agent. Studies have demonstrated that N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methylthiophene-2-carboxamide can protect against neuronal damage in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Further research is needed to determine the potential therapeutic applications of N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methylthiophene-2-carboxamide in these diseases.
Conclusion
In conclusion, N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methylthiophene-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methylthiophene-2-carboxamide has been shown to possess various biological activities, including anti-cancer, anti-inflammatory, and neuroprotective properties. Future research on N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methylthiophene-2-carboxamide may lead to the development of novel therapeutics for cancer and neurodegenerative diseases.
合成方法
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methylthiophene-2-carboxamide involves the reaction of 2,3-dihydro-1,4-benzodioxin-3-ylmethylamine with thiophene-2-carbonyl chloride in the presence of a base. The resulting product is then treated with methylamine to yield N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methylthiophene-2-carboxamide. The synthesis of N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methylthiophene-2-carboxamide is relatively simple and can be achieved through a few steps, making it an attractive target for researchers interested in its therapeutic potential.
科学研究应用
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methylthiophene-2-carboxamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising applications of N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methylthiophene-2-carboxamide is its ability to inhibit the growth of cancer cells. Studies have shown that N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methylthiophene-2-carboxamide can induce apoptosis, or programmed cell death, in cancer cells, making it a potential candidate for cancer therapy.
In addition to its anti-cancer properties, N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methylthiophene-2-carboxamide has also been shown to possess anti-inflammatory and neuroprotective activities. Studies have demonstrated that N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methylthiophene-2-carboxamide can reduce inflammation and protect against neuronal damage in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S/c1-16(15(17)14-7-4-8-20-14)9-11-10-18-12-5-2-3-6-13(12)19-11/h2-8,11H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHHBWHIVZFJNAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1COC2=CC=CC=C2O1)C(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methylthiophene-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(2,6-difluoroanilino)-2-oxoethyl]-N-ethyl-2-phenyltriazole-4-carboxamide](/img/structure/B7545283.png)
![Propyl 4-[[2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetyl]amino]benzoate](/img/structure/B7545288.png)
![N-[3-(azepan-1-ylsulfonyl)phenyl]pyridine-3-carboxamide](/img/structure/B7545295.png)
![2-[[1-(2-Methoxy-5-methylphenyl)tetrazol-5-yl]sulfanylmethyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B7545300.png)



![1-ethyl-N-[(1-methylbenzimidazol-2-yl)-phenylmethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7545341.png)
![3-[(2-methylphenyl)methylsulfanyl]-4-(oxolan-2-ylmethyl)-1H-1,2,4-triazol-5-one](/img/structure/B7545350.png)
![3-[(2-fluorophenyl)methylsulfanyl]-4-(oxolan-2-ylmethyl)-1H-1,2,4-triazol-5-one](/img/structure/B7545351.png)
![N-(2-methoxyethyl)-3-[(2,3,4,5,6-pentamethylphenyl)sulfonylamino]propanamide](/img/structure/B7545360.png)
![4-[5-[(5-Chlorothiophen-2-yl)methylsulfanyl]tetrazol-1-yl]phenol](/img/structure/B7545371.png)

![2-[[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-1-(4-ethylpiperazin-1-yl)propan-1-one](/img/structure/B7545386.png)